

# spectrophotometric determination zinc thiocyanate Rhodamine 6G

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## Compound Focus: Zinc thiocyanate

CAS No.: 557-42-6

Cat. No.: S1904781

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## Principle of the Method

This protocol describes a sensitive method for determining zinc concentration by forming a pink complex in a two-step reaction. First, zinc ions react with thiocyanate to form a coordination complex. Subsequently, this complex associates with the Rhodamine 6G cation through an ion-pair mechanism at a controlled pH of 4.0, producing the colored species [1]. Gelatin is used as a stabilizer to maintain the complex in solution [1]. The absorbance of the resulting solution is measured spectrophotometrically, and the zinc concentration is directly proportional to the absorbance, obeying Beer's law over a defined range [1].

## Reagents and Equipment

### Reagents

- Zinc standard solution (e.g., 100 µg/mL)
- Thiocyanate (KSCN or NH<sub>4</sub>SCN) solution, 2 M [1]
- Rhodamine 6G solution, 1 mM (prepared in distilled water with a small amount of ethanol) [1] [2]
- Acetate or other suitable buffer, pH 4.0 [1]
- Gelatin solution (for stabilization) [1]
- High-purity deionized water

### Equipment

- UV-Vis Spectrophotometer with 1 cm matched cuvettes
- Analytical balance
- pH meter
- Volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)
- Micropipettes and glassware

## Standard Procedure and Calibration

### Sample and Standard Preparation

- **Standard Solutions:** Prepare a series of zinc working standards covering the concentration range of 0.05 to 1.0  $\mu\text{g/mL}$  (ppm) by diluting the stock solution [1].
- **Sample Preparation:** Process unknown samples (water, digested vegetable, or grain extracts) as required to ensure zinc is in a bioavailable ionic form [1].

### Complex Formation and Measurement

- Pipette a known volume (e.g., 5.0 mL) of each standard or sample into separate 10 mL volumetric flasks.
- To each flask, add in the following order with thorough mixing after each addition:
  - 1.0 mL of pH 4.0 buffer solution.
  - 1.0 mL of 2 M thiocyanate solution.
  - 1.0 mL of 1 mM Rhodamine 6G solution.
  - 1.0 mL of gelatin solution (as stabilizer) [1].
- Dilute the mixture to the mark with deionized water and mix well.
- Allow the solution to stand for a few minutes for color development.
- Measure the absorbance of each solution at its  $\lambda_{\text{max}}$  (**~534 nm**) against a reagent blank prepared similarly but without zinc [2].

### Calibration and Quantification

- Prepare a calibration curve by plotting the average absorbance of the standards against their known zinc concentrations.
- Determine the equation of the best-fit line ( $y = mx + c$ ).
- Calculate the zinc concentration in unknown samples from the linear regression equation.

## Analytical Performance Characteristics

The table below summarizes the key performance metrics of the method for the direct determination of zinc and its application to ziram [1].

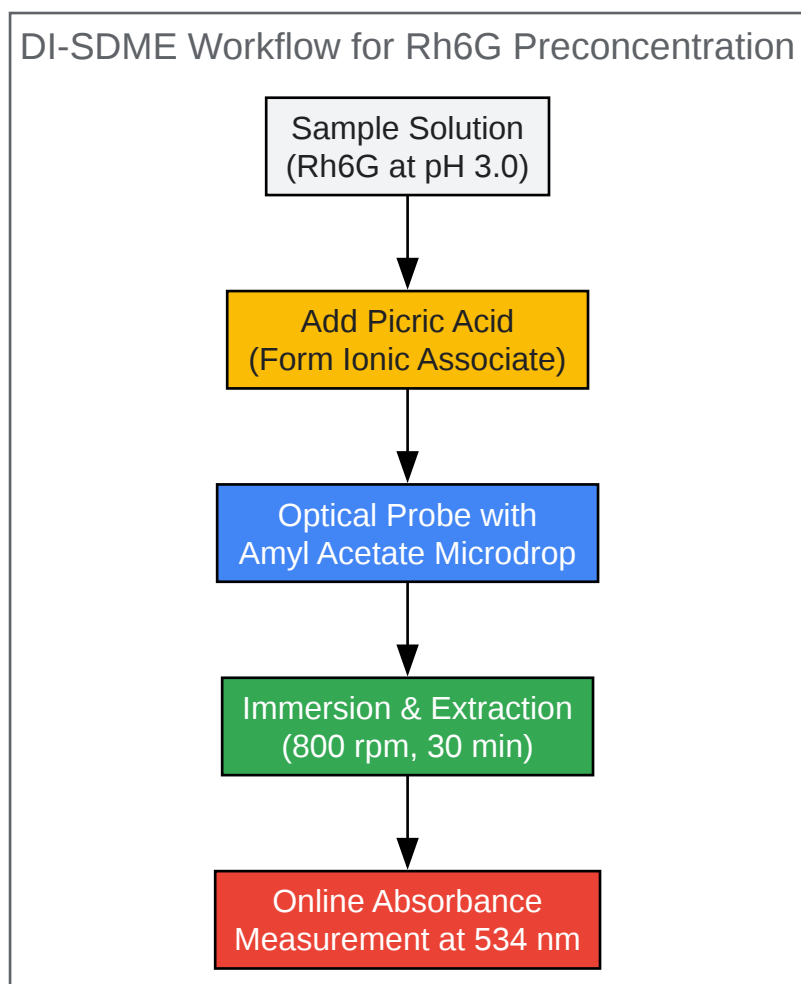
Parameter	Reported Performance
Beer's Law Range	0.05 - 1.0 ppm (for Ziram)
Molar Absorptivity	Not explicitly stated in sources
Detection Limit	Information not available in sources
Precision (RSD)	Information not available in sources
Optimum pH	4.0
$\lambda_{\max}$	~534 nm
Stabilizing Agent	Gelatin

## Application to Ziram Fungicide

This method is particularly applicable for determining **ziram**, a dithiocarbamate fungicide. Ziram decomposes to release zinc ions, which are then quantified as described above. The method is noted for its simplicity and freedom from interference from other dithiocarbamate fungicides containing  $Mn^{2+}$  or  $Fe^{3+}$  ions, making it suitable for analyzing ziram in water, vegetables, and grains [1].

## Advanced Method Modification

A modern, miniaturized approach uses **Direct Immersion Single-Drop Microextraction (DI-SDME)** for preconcentrating Rhodamine 6G from complex matrices. This method is highly sensitive and environmentally friendly. The workflow is as follows:



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In this method, an ionic associate forms between Rh6G and picric acid at pH 3.0, which is extracted into a microdrop of amyl acetate held within an optical probe immersed in the sample solution [2]. The absorbance is monitored directly through the probe online at 534 nm. This technique integrates pre-concentration, phase separation, and measurement into a single step, achieving a low detection limit of **3.4 nM** for Rh6G and is applicable to natural waters and cosmetic products like lipstick [2].

## Important Practical Notes

- **Order of Addition:** The sequence of reagent addition (buffer → thiocyanate → Rhodamine 6G) is critical for reproducible complex formation.
- **pH Control:** Maintain the pH at 4.0 ( $\pm 0.1$ ) for optimal color development and complex stability [1].

- **Stability:** The use of gelatin is essential to prevent the precipitation of the colored complex, ensuring stable absorbance readings [1].
- **Interferences:** While the method is free from interference by  $Mn^{2+}$  and  $Fe^{3+}$  in the context of ziram analysis [1], the potential for interference from other metal ions in different sample types should be investigated.
- **Rhodamine 6G Handling:** Rhodamine 6G is a regulated dye due to potential health concerns. Its use in food, pharmaceuticals, and cosmetics is prohibited in many regions [2]. Always follow local safety regulations for handling and disposal.

## Conclusion

The spectrophotometric determination of zinc using thiocyanate and Rhodamine 6G is a robust and cost-effective analytical method. The classical approach is well-suited for the direct measurement of zinc or the indirect quantification of ziram fungicide. For trace-level analysis of Rhodamine 6G itself, the DI-SDME-OP method offers a green, sensitive, and modern alternative.

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## References

1. Spectrophotometric Determination of Ziram ... [pubmed.ncbi.nlm.nih.gov]
2. Determination of Rhodamine 6G with direct immersion single ... [journals.plos.org]

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